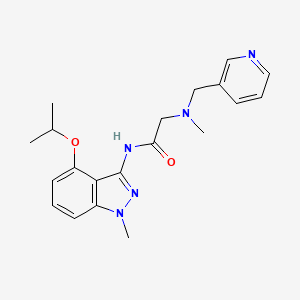

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide often involves complex reactions. For example, the synthesis of related pyridine and indazole derivatives typically employs methods such as 1,3-dipolar cycloaddition and the Krohnke reaction, highlighting the intricate steps needed to construct such compounds (Ruano et al., 2005; Cao et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide can be analyzed through techniques like X-ray diffraction. These studies reveal the compound's planarity and the electronic delocalization over its fused ring system, indicative of its stable and reactive nature (O’Flaherty et al., 1991; Ramle et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide and its analogs demonstrate a range of reactivities, including 1,3-dipolar cycloaddition and intramolecular oxidative N-N bond formation, which are crucial for forming its complex structure and potentially modifying its chemical properties for specific applications (Konda-Yamada et al., 2005; Zheng et al., 2014).

Physical Properties Analysis

The physical properties of N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide, such as solubility, melting point, and stability, can be inferred from related compounds. These properties are essential for understanding the compound's behavior in different environments and potential applications outside of pharmaceuticals (Wen & Li, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for various chemical transformations, and interactions with other molecules, are critical for understanding how N1-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N2-methyl-N2-(pyridin-3-ylmethyl)glycinamide can be utilized in different scientific fields. Studies on similar compounds show a wide range of reactivities that could be applied to synthesize new materials or as intermediates in complex chemical reactions (Mekheimer et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared and used to react with N- and C-nucleophiles to give fused heterocyclic systems. This synthesis approach is relevant for creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others, which may have various applications in medicinal chemistry (Selič & Stanovnik, 1997).

Synthesis and Biological Activities of Pyrimidine-Based Cationic Amphiphiles : A study on pyrimidine-based cationic amphiphiles (PCAms) synthesized from biocompatible precursors like glycerol and glycine, which demonstrated significant anti-tubercular activities against multidrug-resistant strains of Mycobacterium tuberculosis (Singh et al., 2021).

Synthesis of Functionalized Allenamides : The study details the synthesis of highly functionalized allenamides through the Claisen rearrangement of N-Boc glycinates. These allenamides are useful for creating 3-pyrrolines, which are precursors for the synthesis of substituted pyrrolidines (Brioche, Meyer, & Cossy, 2013).

Isomerizations of N-(α-aminoalkyl)-1,2,4-triazoles : This research investigates the isomerization of N-(α-aminoalkyl)-1,2,4-triazoles in solution and the kinetic and thermodynamic parameters of these processes. Such studies are crucial for understanding the behavior of these compounds under different conditions (Katritzky et al., 1990).

Synthesis and Antimicrobial Activity of Some Triazole Derivatives : This study focused on synthesizing triazole derivatives with significant antibacterial and antifungal activities. Such compounds could have potential applications in developing new antimicrobial agents (Mishra et al., 2010).

Novel Glycine Transporter-1 (GlyT1) Inhibitor : Research on ASP2535, a novel GlyT1 inhibitor, suggests its potential for improving cognitive impairment in animal models of schizophrenia and Alzheimer's disease. Inhibition of GlyT1 can facilitate NMDA receptor function, which is crucial in treating these neurological disorders (Harada et al., 2012).

Room Temperature Cu-Catalyzed N-Arylation : This research offers an efficient approach for the N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating the formation of diverse N-arylation products. Such methodologies can be crucial in medicinal chemistry for the synthesis of complex molecules (Bhunia et al., 2022).

Eigenschaften

IUPAC Name |

N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14(2)27-17-9-5-8-16-19(17)20(23-25(16)4)22-18(26)13-24(3)12-15-7-6-10-21-11-15/h5-11,14H,12-13H2,1-4H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGMWBGRJAAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CN(C)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)